

Two-Photon Microscopy Protocol for C-Laurdan Imaging: Visualizing Membrane Lipid Order

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B15557341

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for imaging membrane lipid order in live cells using the fluorescent probe **C-Laurdan** with two-photon microscopy. **C-Laurdan** is a lipophilic, polarity-sensitive dye that exhibits a spectral shift in its fluorescence emission depending on the lipid packing and water content of the cell membrane. In more ordered membrane domains, such as lipid rafts, **C-Laurdan**'s emission is blue-shifted, while in more disordered, fluid domains, its emission is red-shifted. This property allows for the quantitative mapping of membrane lipid order by calculating the Generalized Polarization (GP) value. Two-photon microscopy is the ideal excitation method for **C-Laurdan**, as it minimizes phototoxicity and allows for deeper tissue penetration compared to one-photon confocal microscopy.^{[1][2][3]}

C-Laurdan offers several advantages over its predecessor, Laurdan, including greater sensitivity to membrane polarity, a brighter two-photon fluorescence image, and better retention in the plasma membrane.^{[1][4]} These characteristics make it a superior probe for visualizing and quantifying the organization of cellular membranes, which is crucial for understanding processes like signal transduction, protein trafficking, and drug-membrane interactions.

Principle of C-Laurdan Imaging and GP Calculation

The quantification of membrane lipid order using **C-Laurdan** is based on the concept of Generalized Polarization (GP). The GP value is calculated from the fluorescence intensities collected in two separate emission channels, typically a "blue" channel for the ordered phase and a "green" channel for the disordered phase.

The formula for calculating the GP value is:

$$GP = (I_{\text{Blue}} - I_{\text{Green}}) / (I_{\text{Blue}} + I_{\text{Green}})$$

Where:

- I_{Blue} is the fluorescence intensity in the blue-shifted emission channel (e.g., 415-455 nm).
- I_{Green} is the fluorescence intensity in the green-shifted emission channel (e.g., 490-530 nm).

GP values range from +1 (highly ordered) to -1 (highly disordered).^[3] By calculating the GP value for each pixel in an image, a ratiometric map of membrane lipid order can be generated.

Experimental Protocols

Materials

- **C-Laurdan** (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)
- Dimethyl sulfoxide (DMSO) or ethanol for stock solution
- Cell culture medium (e.g., DMEM, RPMI)
- Phosphate-buffered saline (PBS)
- Live-cell imaging dishes or coverslips
- Methyl- β -cyclodextrin (M β CD) for control experiments (optional)
- Cells of interest (e.g., HEK293T, A431)

Equipment

- Two-photon laser scanning microscope
- Ti:Sapphire laser (tunable to ~780-820 nm)
- Objective lens suitable for two-photon imaging (e.g., 60x oil immersion, NA 1.35)
- Two simultaneous detection channels with appropriate emission filters
- Image analysis software capable of ratiometric calculations (e.g., ImageJ/Fiji, MATLAB)

Protocol 1: C-Laurdan Staining of Live Cells

- Prepare **C-Laurdan** Stock Solution: Dissolve **C-Laurdan** in DMSO or ethanol to a stock concentration of 1-10 mM. Store protected from light at -20°C.
- Cell Seeding: Seed cells onto live-cell imaging dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
- Prepare Staining Solution: Dilute the **C-Laurdan** stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 μ M.[5]
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **C-Laurdan** staining solution to the cells.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- Washing: After incubation, wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.
- Imaging: Immediately proceed to image the cells using the two-photon microscope.

Protocol 2: Two-Photon Image Acquisition

- Microscope Setup: Turn on the two-photon microscope, laser, and detectors, allowing them to warm up for stable performance.
- Mount Sample: Place the imaging dish with the stained cells on the microscope stage.

- Locate Cells: Using brightfield or differential interference contrast (DIC), locate a field of view with healthy, well-spread cells.
- Set Imaging Parameters:
 - Excitation Wavelength: Tune the Ti:Sapphire laser to an excitation wavelength of 780-820 nm.^[6]
 - Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
 - Detection Channels: Set up two simultaneous detection channels with appropriate emission filters:
 - Channel 1 (Blue): 415-455 nm^{[1][5]}
 - Channel 2 (Green): 490-530 nm^{[1][5]}
 - Image Acquisition: Acquire two-channel images (one for the blue emission and one for the green emission) simultaneously.

Protocol 3: Control Experiment - Cholesterol Depletion with M β CD

To validate that the observed high GP values correspond to cholesterol-rich ordered domains, a control experiment using M β CD to deplete membrane cholesterol can be performed.

- Stain Cells: Stain cells with **C-Laurdan** as described in Protocol 1.
- Acquire Baseline Images: Acquire initial two-photon images of the stained cells.
- M β CD Treatment: Treat the cells with 1-10 mM M β CD in serum-free medium for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically for the specific cell type.
- Acquire Post-Treatment Images: After M β CD treatment, wash the cells and acquire images of the same field of view. A decrease in the GP value is expected, indicating a more

disordered membrane state due to cholesterol removal.[6][7]

Data Presentation

The following tables summarize the key quantitative data for **C-Laurdan** imaging.

Table 1: **C-Laurdan** Properties and Staining Parameters

Parameter	Value	Reference
Excitation Max (1-photon)	348 nm	
Emission Max (1-photon)	423 nm	
Two-Photon Excitation	780-820 nm	[6]
Stock Solution Conc.	1-10 mM in DMSO/Ethanol	
Working Concentration	5-10 μ M	[5]
Incubation Time	30-60 minutes	[5]
Incubation Temperature	37°C	

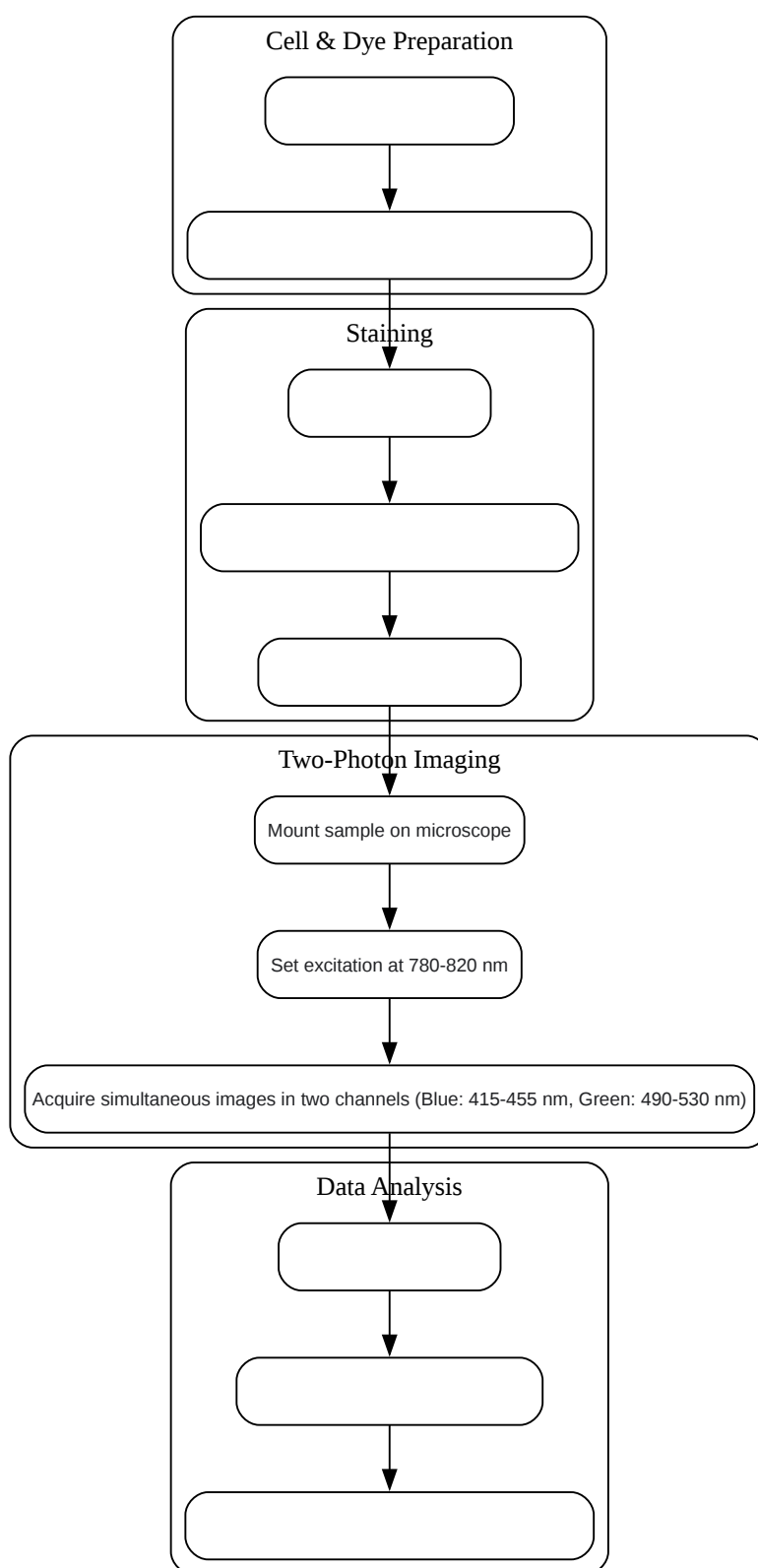
Table 2: Two-Photon Microscopy Imaging Parameters

Parameter	Recommended Range	Reference
Excitation Wavelength	780-820 nm	[6]
Emission Channel 1 (Blue)	415-455 nm	[1][5]
Emission Channel 2 (Green)	490-530 nm	[1][5]
Objective	60x Oil Immersion (NA \geq 1.3)	[7]
Laser Power	Minimize to avoid photodamage	[1]

Data Analysis and Interpretation

- Image Pre-processing: If necessary, apply a background subtraction to both the blue and green channel images to correct for detector noise.
- GP Calculation: Use image analysis software to calculate the GP image on a pixel-by-pixel basis using the formula: $GP = (I_{blue} - I_{green}) / (I_{blue} + I_{green})$.
- GP Image Visualization: Display the calculated GP image using a pseudo-color lookup table to visually represent the distribution of membrane lipid order.
- Quantitative Analysis:
 - GP Histograms: Generate histograms of the GP values for the entire cell or for specific regions of interest (e.g., plasma membrane vs. intracellular membranes). These histograms can reveal the presence of distinct lipid domains.
 - Mean GP Values: Calculate the mean GP value for different experimental conditions (e.g., control vs. M β CD-treated) to quantify changes in overall membrane order.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **C-Laurdan** imaging.

Caption: Lipid raft-mediated signaling pathway.

Conclusion

This protocol provides a comprehensive guide for utilizing **C-Laurdan** with two-photon microscopy to investigate membrane lipid order in living cells. The ratiometric imaging approach, quantified by the GP value, offers a robust method to study the spatial and temporal dynamics of membrane organization. This technique is invaluable for researchers in cell biology, pharmacology, and drug development who are interested in the role of membrane structure in cellular function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 7. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Two-Photon Microscopy Protocol for C-Laurdan Imaging: Visualizing Membrane Lipid Order]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557341#two-photon-microscopy-protocol-for-c-laurdan-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com